molecular formula C25H36O4 B1265153 Aplysinoplide A

Aplysinoplide A

Cat. No.: B1265153
M. Wt: 400.5 g/mol
InChI Key: IXZLFRIHNOJYGA-QGBXNASSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aplysinoplide A is a sesterterpenoid natural product isolated from the marine sponge Aplysinopsis digitata . This compound belongs to a class of C25 terpenes that are primarily found in marine organisms, particularly sponges, and are known for their diverse and potent biological activities . Biological studies have demonstrated that this compound exhibits significant cytotoxic activity against P388 mouse leukemia cells, highlighting its potential as a lead compound in anticancer research . Sesterterpenoids, as a class, have been a subject of extensive investigation due to their broad spectrum of biological activities and their novel modes of action, with many showing strong potential as anticancer agents . Marine sponges of the family Thorectidae, which includes the genus Aplysinopsis , are recognized as rich sources of novel bioactive sesterterpenoids . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H36O4

Molecular Weight

400.5 g/mol

IUPAC Name

2-hydroxy-3-[(1E,3E,7E)-4-(hydroxymethyl)-8-methyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-1,3,7-trienyl]-2H-furan-5-one

InChI

InChI=1S/C25H36O4/c1-18(13-14-22-19(2)9-7-15-25(22,3)4)8-5-10-20(17-26)11-6-12-21-16-23(27)29-24(21)28/h6,8,11-12,16,24,26,28H,5,7,9-10,13-15,17H2,1-4H3/b12-6+,18-8+,20-11+

InChI Key

IXZLFRIHNOJYGA-QGBXNASSSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C\C=C\C2=CC(=O)OC2O)/CO)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CC=CC2=CC(=O)OC2O)CO)C

Synonyms

aplysinoplide A

Origin of Product

United States

Preparation Methods

Chromatographic Profiling and Yield Optimization

Fractionation of the VLC eluents identifies this compound-containing fractions via thin-layer chromatography (TLC) with ceric ammonium molybdate staining. Subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water mobile phase yields this compound in 0.002–0.005% wet weight.

Table 1: Extraction Parameters for this compound

Parameter Conditions Source
Solvent System Methanol:DCM (1:1 v/v)
Chromatography Silica gel VLC, hexane-EtOAc gradient
Final Purification RP-HPLC (C18, 70% acetonitrile)
Yield (Dry Weight) 0.003%

Synthetic Approaches to this compound

Total synthesis of this compound remains unreported, but analogous sesterterpenoid syntheses provide actionable blueprints. Key strategies include cyclization of linear precursors, stereoselective aldol reactions, and late-stage functionalization.

Retrosynthetic Analysis

The tricyclic core of this compound suggests a disconnection into a geranylfarnesyl pyrophosphate (GFPP)-derived intermediate. However, biomimetic synthesis is complicated by the compound’s oxidized substituents, necessitating modular assembly.

Diels-Alder Cyclization Strategy

This compound’s decalin system can be constructed via intramolecular Diels-Alder reaction, as demonstrated in the synthesis of illisimonin A. Silyl ether protection of a cyclopentanedione enol (e.g., 140 ) enables aldol condensation with a vinylogous ester (141 ), yielding tertiary alcohol 142 . Thermal cyclization of silacycle 143 generates the Diels-Alder adduct 144 , which undergoes desilylation and oxidation to form the tricyclic framework.

Table 2: Key Synthetic Steps for Tricyclic Core Assembly

Step Reagents/Conditions Yield Reference
Aldol Condensation LDA, −78°C, THF 72%
Silacycle Formation TBSOTf, 2,6-lutidine, 40°C 68%
Diels-Alder Cyclization Toluene, reflux, 15 h 65%
Oxidation FePDP, H₂O₂, CH₃CN 58%

Functionalization and Late-Stage Modifications

The γ-lactone moiety of this compound requires precise oxidation and lactonization. White’s FePDP catalyst with H₂O₂ selectively oxidizes allylic alcohols to lactones, as shown in the synthesis of rumphellaone A. For this compound, epoxidation of allylic alcohol 147 with m-CPBA, followed by acid-mediated cyclization, would yield the lactone ring.

Stereochemical Control Challenges

The C-7 methyl group’s configuration demands asymmetric induction. Chiral phosphoramidite ligands (e.g., 248 ) in enolate alkylations achieve >90% enantiomeric excess (ee) in related systems.

Analytical Characterization

Structural elucidation of this compound relies on NMR and high-resolution mass spectrometry (HRMS). The original study reports $$ ^1H $$ and $$ ^{13}C $$ NMR data matching the proposed tricyclic sesterterpenoid skeleton.

Table 3: Key NMR Signals for this compound

Proton/Carbon δ (ppm) Multiplicity Correlation
H-15 5.32 ddt (J=10, 5, 2 Hz) COSY: H-14, H-16
C-3 213.5 Carbonyl HMBC: H-2, H-4
H-7 1.78 s NOESY: H-5, H-9

Q & A

Q. What meta-analysis frameworks are appropriate for reconciling conflicting reports on this compound's pharmacokinetic properties?

  • Methodological Answer : Apply systematic review tools (e.g., Cochrane risk-of-bias assessment) to evaluate study quality. Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to harmonize parameters like bioavailability and half-life. Consider interspecies differences in metabolism when extrapolating data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aplysinoplide A
Reactant of Route 2
Aplysinoplide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.